4-(5-Fluoro-6-methylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
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Overview
Description
4-(5-Fluoro-6-methylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound features a complex structure that includes a fluorinated pyrimidine ring, a methoxyphenyl group, and a piperazine moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-6-methylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 5-fluoro-6-methylpyrimidine core. This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Attachment of the Piperazine Moiety: The piperazine ring is then introduced through a nucleophilic substitution reaction.
Introduction of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the piperazine ring, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-6-methylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated or de-methylated products.
Scientific Research Applications
4-(5-Fluoro-6-methylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-6-methylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-6-methylpyrimidin-4-ol: Shares the fluorinated pyrimidine core but lacks the piperazine and methoxyphenyl groups.
4-Chloro-6-ethyl-5-fluoropyrimidine: Similar pyrimidine structure with different substituents.
Uniqueness
4-(5-Fluoro-6-methylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
4-(5-fluoro-6-methylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2/c1-14-17(20)18(23-13-22-14)24-9-11-25(12-10-24)19(26)21-8-7-15-3-5-16(27-2)6-4-15/h3-6,13H,7-12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVRCGMHYQXBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)NCCC3=CC=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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